1,11b-Dihydro-11b-hydroxymaackiain

Description

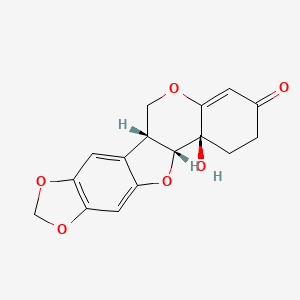

Structure

3D Structure

Properties

IUPAC Name |

(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c17-8-1-2-16(18)14(3-8)19-6-10-9-4-12-13(21-7-20-12)5-11(9)22-15(10)16/h3-5,10,15,18H,1-2,6-7H2/t10-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWVGNKYQITBOH-AMKSKSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3C(COC2=CC1=O)C4=CC5=C(C=C4O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2([C@H]3[C@@H](COC2=CC1=O)C4=CC5=C(C=C4O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide to its Natural Origins, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a naturally occurring pterocarpan (B192222), a class of isoflavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, isolation procedures, and biosynthetic origins of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Origin and Sources

This compound has been isolated from several plant species, primarily within the Leguminosae (Fabaceae) family. The documented botanical sources include:

-

Derris robusta : The twigs and leaves of this plant have been identified as a source of this compound.

-

Ononis viscosa subsp. breviflora : This subspecies of Ononis viscosa has also been reported to produce the compound.

-

Erycibe expansa : The stems of this plant are another known natural source.

These findings suggest that this compound may be a constituent of other related leguminous plants, warranting further phytochemical investigations within this family.

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, and extraction methodology. A documented isolation from Derris robusta provides a key quantitative data point.

| Plant Source | Plant Part | Compound Name | Yield | Reference |

| Derris robusta | Twigs and Leaves | This compound | 51 mg from 870 g of crude extract | [1] |

Experimental Protocols

Isolation of this compound from Derris robusta

The following protocol is based on the successful isolation of this compound from the twigs and leaves of Derris robusta[1].

1. Extraction:

-

Air-dried and powdered twigs and leaves of Derris robusta are extracted with 95% ethanol (B145695) at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract (e.g., 870 g) is subjected to silica (B1680970) gel column chromatography.

-

The column is eluted with a petroleum ether/acetone gradient, followed by methanol, to yield multiple fractions.

3. Isolation and Purification:

-

The fraction containing the target compound (in this case, Fraction C, eluted with petroleum ether/acetone, 6:1) is further purified.

-

This fraction is subjected to repeated column chromatography on silica gel using a chloroform/methanol gradient.

-

Further purification is achieved using Sephadex LH-20 column chromatography with a chloroform/methanol (1:1) eluent.

-

Final purification is carried out using reverse-phase C18 (RP-18) column chromatography with a methanol/water gradient (e.g., 40% MeOH/H₂O) to yield pure this compound (referred to as compound 5 in the reference).

Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the established biosynthesis of its precursor, (-)-maackiain (B1675864), and the known mechanisms of enzymatic hydroxylation, a plausible pathway can be proposed.

The biosynthesis of (-)-maackiain begins with the general phenylpropanoid pathway, leading to the formation of the isoflavone (B191592) calycosin. A key step is the formation of the methylenedioxy bridge, catalyzed by a cytochrome P450 enzyme, pseudobaptigenin (B192200) synthase, to produce pseudobaptigenin. Subsequent enzymatic reactions, including reduction and cyclization, lead to the formation of (-)-maackiain.

The final step in the formation of this compound is likely a stereospecific hydroxylation of (-)-maackiain at the 11b-position. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase, a class of enzymes well-known for their role in the hydroxylation of complex organic molecules in secondary metabolism.

Conclusion

This compound is a pterocarpan of significant interest, with its natural distribution identified in several leguminous plants. The provided isolation protocol from Derris robusta offers a practical methodology for obtaining this compound for further research. While its complete biosynthetic pathway is yet to be definitively established, the proposed pathway, involving the hydroxylation of (-)-maackiain, provides a strong foundation for future enzymatic and genetic investigations. Further studies are warranted to explore the full pharmacological potential of this compound and to identify and characterize the specific enzymes involved in its biosynthesis.

References

In-Depth Technical Guide: Isolation of 1,11b-Dihydro-11b-hydroxymaackiain from Erycibe expansa

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) with noted hepatoprotective activity, from the stems of Erycibe expansa. The methodologies outlined below are based on established phytochemical extraction and purification techniques, synthesized from available literature.

Introduction

This compound is a naturally occurring pterocarpan found in the plant species Erycibe expansa. Pterocarpans are a class of isoflavonoids known for their diverse biological activities. The isolation and characterization of these compounds are crucial for further pharmacological evaluation and potential drug development. This document details the experimental workflow for the extraction and purification of this compound, presents its known physicochemical data, and outlines the biosynthetic context of pterocarpans.

Data Presentation

While specific quantitative data from a single, comprehensive source on the isolation of this compound is limited in publicly available literature, the following tables summarize the expected data points based on typical phytochemical isolation procedures.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material | Solvent System | Yield (w/w %) | Description |

| Initial Extraction | Dried, powdered stems of Erycibe expansa | Methanol (B129727) | ~7.0% | Crude methanolic extract |

| Solvent Partitioning | Crude Methanolic Extract | Ethyl Acetate (B1210297) / Water | ~1.3% (EtOAc) | Ethyl acetate-soluble fraction containing compounds of intermediate polarity |

| Final Compound | Ethyl Acetate Fraction | Chromatographic Purification | ~0.00008% | Purified this compound |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₆ |

| Molecular Weight | 302.28 g/mol |

| Appearance | Amorphous Powder |

| Optical Rotation | Specific values require access to the original research article. |

| ¹H-NMR (CDCl₃, ppm) | Specific chemical shifts (δ) and coupling constants (J) are not fully available in public domains. Data would include signals for aromatic protons, methine protons, and methylene (B1212753) protons characteristic of the pterocarpan skeleton. |

| ¹³C-NMR (CDCl₃, ppm) | Specific chemical shifts (δ) are not fully available in public domains. Data would include signals for aromatic carbons, methine carbons, methylene carbons, and carbons of the methylenedioxy group. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) data would confirm the elemental composition. |

Experimental Protocols

The following protocols describe the step-by-step process for the isolation of this compound from Erycibe expansa.

Plant Material Collection and Preparation

-

Collection: The stems of Erycibe expansa are collected and authenticated by a plant taxonomist.

-

Drying: The collected stems are air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried stems are coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

-

The powdered plant material is subjected to exhaustive extraction with methanol, a polar solvent, typically using a Soxhlet apparatus or maceration with intermittent shaking.

-

The methanolic extract is then filtered to remove solid plant debris.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

Solvent Partitioning (Fractionation)

-

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then n-butanol.

-

For the isolation of this compound, the ethyl acetate fraction is of primary interest as it will contain compounds of intermediate polarity, including many pterocarpans.

-

The ethyl acetate fraction is collected and concentrated to dryness under reduced pressure.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the pure compound.

-

Column Chromatography (CC):

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used for the initial separation.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A suitable solvent system (e.g., n-hexane:ethyl acetate in various ratios) is used to develop the chromatogram.

-

Visualization: Spots are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Fractions with similar TLC profiles are pooled together.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with the target compound are further purified using Prep-HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is commonly employed.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments are conducted to determine the complete chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

Caption: Experimental workflow for the isolation of this compound.

Generalized Pterocarpan Biosynthesis Pathway

Pterocarpans are derived from the general phenylpropanoid pathway, branching off from the isoflavonoid (B1168493) biosynthesis route.

Caption: Simplified biosynthetic pathway leading to pterocarpans.

Conclusion

The isolation of this compound from Erycibe expansa involves a systematic approach of solvent extraction, fractionation, and multi-step chromatographic purification. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to isolate this and other related bioactive pterocarpans for further scientific investigation. The elucidation of its complete biosynthetic pathway and the full extent of its pharmacological activities remain promising areas for future research.

The Uncharted Path: A Technical Guide to the Biosynthesis of 1,11b-Dihydro-11b-hydroxymaackiain

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan (B192222) derivative with potential pharmacological applications. While its direct biosynthetic pathway has not been fully elucidated, this technical guide provides a comprehensive overview of its putative synthesis, drawing upon established knowledge of pterocarpan and isoflavonoid (B1168493) biosynthesis in leguminous plants. This document outlines the proposed enzymatic steps, from the general phenylpropanoid pathway to the specific modifications of the pterocarpan skeleton. Detailed experimental protocols for the characterization of key enzyme families, along with available quantitative data, are presented to facilitate further research in this area. Visualizations of the proposed pathway and experimental workflows are provided to aid in the understanding of these complex biochemical processes. This guide serves as a foundational resource for researchers aiming to unravel the complete biosynthetic pathway of this compound, which could enable its biotechnological production and the development of novel therapeutics.

Introduction

Pterocarpans are a major class of isoflavonoids, primarily found in the Fabaceae family, and are known for their role as phytoalexins in plant defense. Maackiain (B7765809) is a well-characterized pterocarpan with a range of biological activities. This compound is a derivative of maackiain, characterized by the saturation of the 6a-11a double bond and the presence of a hydroxyl group at the 11b position. While the biosynthetic pathway to maackiain is largely understood, the specific enzymatic steps leading to this compound remain to be definitively established. This guide proposes a putative biosynthetic pathway based on known enzymatic reactions in related pathways and provides the necessary technical details for its investigation.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway of this compound begins with the general phenylpropanoid pathway, leading to the formation of the isoflavone (B191592) intermediate, which is then converted to the pterocarpan skeleton of maackiain. The final steps are hypothesized to involve a hydroxylation and a reduction reaction.

From Phenylalanine to the Isoflavone Core

The biosynthesis initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of three enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate:CoA ligase (4CL)

Subsequently, the isoflavonoid skeleton is formed through the action of:

-

Chalcone synthase (CHS)

-

Chalcone reductase (CHR)

-

Chalcone isomerase (CHI)

-

Isoflavone synthase (IFS) , a key cytochrome P450 enzyme that catalyzes the aryl migration distinguishing isoflavonoids from other flavonoids.

Formation of the Pterocarpan Skeleton

The isoflavone intermediate undergoes a series of modifications to form the characteristic tetracyclic pterocarpan ring system. Key enzymes in this part of the pathway include:

-

Isoflavone 2'-hydroxylase (I2'H)

-

Isoflavone reductase (IFR) [1]

-

Vestitone reductase (VR)

-

Pterocarpan synthase (PTS) , which catalyzes the final ring closure to form the pterocarpan core.[2][3][4][5][6]

For the biosynthesis of maackiain, a specific cytochrome P450 enzyme, pseudobaptigenin synthase , is responsible for the formation of the methylenedioxy bridge.

Putative Final Steps to this compound

The conversion of a maackiain-like precursor to this compound is proposed to occur via two enzymatic reactions:

-

Pterocarpan 11b-hydroxylase (Putative): A cytochrome P450 monooxygenase is hypothesized to catalyze the hydroxylation of the pterocarpan skeleton at the 11b-position. While a specific 11b-hydroxylase has not been identified, the dihydroxypterocarpan 6a-hydroxylase (CYP93A1) from soybean demonstrates the capacity of P450 enzymes to hydroxylate the pterocarpan ring.[3][7] The regioselectivity of isoflavonoid hydroxylases can be variable, suggesting that a yet-to-be-characterized P450 could perform this transformation.[5][7][8][9]

-

Pterocarpan reductase (Putative): The reduction of the double bond to form the "dihydro" structure is likely catalyzed by a reductase. While the enzyme currently named "pterocarpan reductase" is known to open the pterocarpan ring, it is plausible that another reductase, potentially from the same family as dihydroflavonol 4-reductase (DFR) which acts on a similar substrate class, is responsible for this saturation.[10][11][12][13][14][15][16]

Quantitative Data

Quantitative data for the enzymes in the pterocarpan biosynthetic pathway are limited, especially for the proposed final steps. The following table summarizes the available kinetic parameters for a key enzyme in the formation of the pterocarpan skeleton.

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Source Organism | Reference |

| Pterocarpan Synthase (GePTS1) | (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol | 200 | 2.0 µmol min-1 mg-1 | 5.9 x 102 | Glycyrrhiza echinata | [2] |

Note: The kinetic parameters for GePTS1 were determined from a specific substrate concentration range due to the enzyme's complex kinetics.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved in the biosynthesis of this compound.

Heterologous Expression of Putative Cytochrome P450 Hydroxylase in Saccharomyces cerevisiae

This protocol is adapted for the expression of plant membrane-bound cytochrome P450 enzymes in yeast.

1. Vector Construction:

- Synthesize the codon-optimized full-length cDNA of the candidate P450 gene.

- Clone the synthesized gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

- Co-express a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to ensure sufficient electron transfer. The CPR can be cloned into the same or a separate compatible vector.

2. Yeast Transformation:

- Transform the expression vector(s) into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate (B1210297)/polyethylene glycol method.

- Select transformed yeast colonies on appropriate selection media (e.g., SC-Ura for pYES-DEST52).

3. Protein Expression:

- Grow a pre-culture of the transformed yeast in selective medium with glucose overnight.

- Inoculate the main culture in a selective medium containing galactose to induce protein expression.

- Incubate for 24-48 hours at 28-30°C with shaking.

4. Microsome Preparation:

- Harvest the yeast cells by centrifugation.

- Wash the cells with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).

- Resuspend the cells in lysis buffer (e.g., Tris-HCl buffer with protease inhibitors and 1 mM DTT).

- Disrupt the cells using glass beads or a French press.

- Centrifuge the lysate at low speed to remove cell debris.

- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a storage buffer (e.g., Tris-HCl with 20% glycerol) and store at -80°C.

Enzyme Assay for Putative Pterocarpan 11b-hydroxylase

This assay is designed to detect the hydroxylation of a maackiain-like substrate using the prepared microsomes.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM phosphate (B84403) buffer (pH 7.4)

- 1-10 µM maackiain (or a suitable precursor)

- 1 mM NADPH

- 50-100 µg of microsomal protein

- The final reaction volume is typically 100-200 µL.

2. Reaction Incubation:

- Pre-incubate the reaction mixture without NADPH for 5 minutes at 30°C.

- Initiate the reaction by adding NADPH.

- Incubate for 30-60 minutes at 30°C with gentle shaking.

3. Reaction Termination and Product Extraction:

- Stop the reaction by adding an equal volume of ethyl acetate or another suitable organic solvent.

- Vortex vigorously and centrifuge to separate the phases.

- Collect the organic phase and evaporate to dryness under a stream of nitrogen.

4. Product Analysis by LC-MS:

- Reconstitute the dried extract in a suitable solvent (e.g., methanol).

- Analyze the sample by reverse-phase liquid chromatography coupled to a mass spectrometer (LC-MS).

- Monitor for the expected mass of the hydroxylated product (mass of substrate + 16 Da).

- Use an authentic standard of this compound, if available, to confirm the retention time and fragmentation pattern.

Heterologous Expression and Purification of a Putative Pterocarpan Reductase

This protocol describes the expression of a soluble reductase in Escherichia coli.

1. Vector Construction:

- Synthesize the codon-optimized cDNA of the candidate reductase gene.

- Clone the gene into a bacterial expression vector (e.g., pET-28a) with a polyhistidine tag for purification.

2. Protein Expression:

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the culture in LB medium at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

3. Protein Purification:

- Harvest the cells and resuspend in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), with protease inhibitors).

- Lyse the cells by sonication or a French press.

- Centrifuge to pellet cell debris.

- Apply the supernatant to a Ni-NTA affinity column.

- Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

- Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

- Desalt the purified protein into a suitable storage buffer.

Enzyme Assay for Putative Pterocarpan Reductase

This assay is designed to detect the reduction of the double bond in a pterocarpan substrate.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM phosphate buffer (pH 7.0)

- 1-10 µM pterocarpan substrate (e.g., maackiain)

- 1 mM NADPH or NADH (test both to determine cofactor preference)

- 1-5 µg of purified reductase enzyme

2. Reaction Incubation and Analysis:

- Follow the same incubation, termination, and LC-MS analysis steps as described for the hydroxylase assay (Protocol 4.2).

- Monitor for the expected mass of the reduced product (mass of substrate + 2 Da).

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for P450 Hydroxylase Characterization

Caption: Workflow for heterologous expression and characterization of a putative pterocarpan hydroxylase.

Experimental Workflow for Reductase Characterization

Caption: Workflow for heterologous expression and characterization of a putative pterocarpan reductase.

Conclusion

The biosynthesis of this compound likely follows the general pterocarpan pathway with additional hydroxylation and reduction steps. This guide provides a scientifically grounded, albeit partially putative, framework for the elucidation of this pathway. The identification and characterization of the proposed pterocarpan 11b-hydroxylase and pterocarpan reductase will be crucial for a complete understanding of its biosynthesis. The experimental protocols and visualizations provided herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery, paving the way for the sustainable production of this and other potentially valuable pterocarpan derivatives.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uab.edu [uab.edu]

- 5. Regioselective ortho-Hydroxylations of Flavonoids by Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dirigent isoflavene-forming PsPTS2: 3D structure, stereochemical, and kinetic characterization comparison with pterocarpan-forming PsPTS1 homolog in pea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective hydroxylation of isoflavones by Streptomyces avermitilis MA-4680 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]

- 10. Purification of Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]

- 11. Identification and characterization of key enzymes pterocarpan prenyltransferase and pterocarpan reductase in the biosynthetic pathway of glabridin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Functional analysis of a dihydroflavonol 4-reductase gene in Ophiorrhiza japonica (OjDFR1) reveals its role in the regulation of anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymaackiain: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) natural product with recognized hepatoprotective properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring pterocarpan isolated from the stems of Erycibe expansa and has also been identified in Derris robusta. Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, and many exhibit a range of biological activities. This compound has garnered interest for its potential therapeutic applications, particularly its demonstrated hepatoprotective effects. A thorough understanding of its chemical structure and stereochemistry is fundamental for any further investigation into its mechanism of action, structure-activity relationships, and potential for synthetic modification.

Chemical Structure and Stereochemistry

The systematic name for this compound is (6aR,11bS)-6a,11b-dihydro-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol-11b-ol. Its molecular structure is characterized by a fused four-ring system with three chiral centers.

The stereochemistry of this compound has been determined based on spectroscopic data and is crucial for its biological activity. The relative stereochemistry of the chiral centers is cis-fusion of the B and C rings, which is typical for many naturally occurring pterocarpans. The absolute configuration has been established as 6aR, 11bS. The introduction of the hydroxyl group at the 11b position adds another stereocenter, the configuration of which is S.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language, illustrating the stereochemical configuration.

Figure 1. Chemical structure of (6aR,11bS)-1,11b-Dihydro-11b-hydroxymaackiain.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. It is important to note that detailed crystallographic data, such as bond lengths and angles, are not publicly available at this time. The data presented here is compiled from available literature and chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₆ | Matsuda et al., 2004 |

| Molecular Weight | 302.28 g/mol | Calculated |

| CAS Number | 210537-05-6 | Chemical Abstracts |

| Appearance | White to off-white solid | Commercial suppliers |

| Solubility | Soluble in DMSO, Methanol, Chloroform | Commercial suppliers |

| Specific Rotation | Data not available | - |

| Melting Point | Data not available | - |

| ¹H NMR Data | Data not fully available in public domain | - |

| ¹³C NMR Data | A ¹³C NMR spectrum is available on SpectraBase, but detailed assignments are not published. | SpectraBase |

| Mass Spectrometry | Data not fully available in public domain | - |

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of this compound are described in the primary literature by Matsuda et al. (2004). As the full text of this publication is not widely available, a generalized protocol based on standard methods for natural product isolation is provided below.

General Isolation Procedure

The following workflow illustrates a typical procedure for the isolation of pterocarpans from plant material.

Figure 2. Generalized workflow for the isolation of this compound.

Structural Elucidation Methodology

The determination of the chemical structure and stereochemistry of a novel natural product like this compound typically involves a combination of spectroscopic techniques.

Figure 3. Logical relationship of spectroscopic methods for structural elucidation.

Conclusion

This compound represents an interesting natural product with potential for further pharmacological investigation. This guide has provided a detailed overview of its chemical structure and stereochemistry, based on the currently available scientific literature. For researchers and drug development professionals, a solid understanding of these fundamental properties is the first step towards unlocking the full therapeutic potential of this promising molecule. Further research to obtain detailed crystallographic data and to develop efficient synthetic routes is warranted.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,11b-Dihydro-11b-hydroxymaackiain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the pterocarpan (B192222) derivative, 1,11b-Dihydro-11b-hydroxymaackiain. Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties. A thorough understanding of their structural and chemical properties through spectroscopic analysis is crucial for further research and development. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details relevant experimental protocols, and visualizes a potential biological pathway associated with this class of compounds.

Core Spectroscopic Data

The following sections present the available quantitative NMR and MS data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₆ | [1] |

| Exact Mass | 302.07904 u | [1] |

| Major Fragment Ions (m/z) | Proposed Structure/Fragment | |

| Data not explicitly available in search results | Retro-Diels-Alder (RDA) fragmentation is common for the pterocarpan skeleton, leading to characteristic fragments of the benzofuran (B130515) and chromene moieties. |

Table 2: ¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for this compound has been recorded in ACETONE-D6. While the full peak list is not publicly available in the immediate search results, the existence of the spectrum is confirmed. For reference, typical chemical shifts for the pterocarpan skeleton are provided based on related compounds.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C-1 | ~110-115 |

| C-2 | ~120-130 |

| C-3 | ~100-105 |

| C-4 | ~160-165 |

| C-4a | ~105-110 |

| C-6 | ~65-70 |

| C-6a | ~40-45 |

| C-7 | ~115-120 |

| C-8 | ~100-105 |

| C-9 | ~155-160 |

| C-10 | ~95-100 |

| C-11a | ~78-82 |

| C-11b | ~70-75 (hydroxyl-bearing) |

| C-1a' (Methylene bridge) | ~55-60 |

Table 3: ¹H NMR Spectroscopic Data

Specific ¹H NMR data for this compound, including chemical shifts (δ) and coupling constants (J), are not explicitly available in the initial search results. However, based on the known structure and data from similar pterocarpans, the following provides an expected profile.

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-1 | ~6.5-7.0 | d | J ≈ 8.0 |

| H-2 | ~7.0-7.5 | d | J ≈ 8.0 |

| H-4 | ~6.4-6.6 | s | |

| H-6α, H-6β | ~3.5-4.5 | m | |

| H-6a | ~3.6-3.8 | m | |

| H-7 | ~6.3-6.5 | d | J ≈ 2.0 |

| H-8 | ~6.3-6.5 | dd | J ≈ 8.0, 2.0 |

| H-10 | ~7.0-7.2 | d | J ≈ 8.0 |

| H-11a | ~5.4-5.6 | d | J ≈ 7.0 |

| OCH₂O (Methylene bridge) | ~5.9-6.1 | s | |

| 11b-OH | Variable | s |

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following represents standard protocols for the analysis of pterocarpans and related flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution 1D and 2D NMR spectra of pterocarpan samples would involve the following steps:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or chloroform-d). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, resulting in a single peak for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

2D NMR Experiments: To aid in structure elucidation and assignment, various 2D NMR experiments are often performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

For the analysis of pterocarpans like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common and powerful technique.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a solvent compatible with the LC mobile phase, typically methanol (B129727) or acetonitrile (B52724).

-

Chromatography: The sample is injected onto a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution is often employed using a mixture of water (often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile or methanol.

-

Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common technique for flavonoids and related compounds, and can be operated in either positive or negative ion mode.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). A full scan MS spectrum is acquired to determine the molecular weight of the parent ion.

-

Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The parent ion of interest is selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed. This provides characteristic fragmentation patterns that aid in structure elucidation.

Biological Signaling Pathway

While specific signaling pathways for this compound have not been detailed in the available literature, pterocarpans as a class are well-known for their antifungal properties. The closely related compound, maackiain, has been shown to be involved in plant defense mechanisms. The following diagram illustrates a generalized workflow for the isolation and characterization of such a compound and a potential biological signaling pathway related to its antifungal activity.

Caption: Workflow for pterocarpan analysis and its potential antifungal action.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound and related pterocarpans. Further experimental work is required to fully elucidate the complete spectroscopic profile and biological mechanisms of this specific compound.

References

An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymaackiain: Properties, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,11b-Dihydro-11b-hydroxymaackiain is a naturally occurring pterocarpan (B192222), a class of isoflavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details an experimental protocol for its isolation from natural sources and explores its potential biological significance, including a noted hepatoprotective effect and its relationship to the immunomodulatory activities of closely related pterocarpans. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this and similar natural products.

Physical and Chemical Properties

This compound is a pterocarpan derivative with a defined molecular structure. While specific experimental data for some physical constants are not widely reported, its fundamental chemical properties have been established.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₆ | --INVALID-LINK-- |

| Molecular Weight | 302.28 g/mol | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| CAS Number | 210537-05-6 | --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data Highlights | Source |

| ¹³C NMR | A reference spectrum is available, though specific chemical shift data is not detailed in readily available literature. | --INVALID-LINK-- |

| ¹H NMR | Data not readily available in public databases. | |

| Mass Spectrometry | Data not readily available in public databases. |

Experimental Protocols

The following protocol is based on the successful isolation of pterocarpans from natural sources, as described in the literature for compounds of this class. This methodology can be adapted for the targeted isolation of this compound.

Isolation of this compound from Erycibe expansa

This protocol is adapted from the bioassay-guided separation of hepatoprotective compounds from the stems of Erycibe expansa.[1]

Objective: To isolate this compound from the methanolic extract of Erycibe expansa stems.

Materials and Reagents:

-

Dried and powdered stems of Erycibe expansa

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, EtOAc, chloroform, MeOH gradients)

-

D-galactosamine (for bioassay)

-

Primary cultured mouse hepatocytes (for bioassay)

-

Standard laboratory glassware and equipment

-

Rotary evaporator

-

Chromatography columns

Methodology:

-

Extraction:

-

Macerate the powdered stems of Erycibe expansa with methanol at room temperature.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in water and partition successively with n-hexane and then ethyl acetate.

-

The hepatoprotective activity is typically concentrated in the EtOAc-soluble fraction. Concentrate this fraction in vacuo.

-

-

Chromatographic Separation:

-

Subject the active EtOAc fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane-EtOAc and subsequently chloroform-MeOH to yield several sub-fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and pool those with similar profiles.

-

Further purify the fractions containing the target compound using repeated silica gel and Sephadex LH-20 column chromatography.

-

-

Structure Elucidation:

-

Characterize the purified compound (identified as erycibenin C in the source study) using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity as this compound.

-

Determine the absolute stereochemistry using techniques such as the modified Mosher's method.[1]

-

Bioassay for Hepatoprotective Activity:

-

Culture primary mouse hepatocytes.

-

Induce cytotoxicity using D-galactosamine.

-

Treat the cells with the isolated compound at various concentrations.

-

Assess the inhibitory activity of the compound on D-galactosamine-induced cytotoxicity to confirm its hepatoprotective effect.[1]

Biological Activity and Signaling Pathways

This compound has been identified as having a hepatoprotective effect.[1] While the specific molecular mechanisms for this compound are still under investigation, the broader class of pterocarpans is known to interact with various cellular signaling pathways.

Biosynthesis of Pterocarpans

The following diagram illustrates the general biosynthetic pathway leading to the formation of pterocarpans like maackiain, the parent compound of this compound. This pathway originates from the amino acid phenylalanine.

Potential Signaling Pathway: Inflammasome Activation

The closely related compound, (-)-maackiain, has been shown to exert an immunostimulatory effect by amplifying the activation of the NLRP3 inflammasome and caspase-1, leading to increased production of the pro-inflammatory cytokine IL-1β.[2] This provides a plausible mechanism of action for related pterocarpans.

Conclusion

This compound is a pterocarpan with demonstrated hepatoprotective properties. While comprehensive data on its physical and chemical characteristics are still emerging, established protocols for the isolation of related compounds provide a clear path for further research. The known biological activities of its parent compound, maackiain, particularly in modulating inflammatory pathways, suggest promising avenues for the investigation of this compound's therapeutic potential. This guide serves as a starting point for researchers to explore the synthesis, full characterization, and mechanistic understanding of this and other related natural products.

References

- 1. New isoflavones and pterocarpane with hepatoprotective activity from the stems of Erycibe expansa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Hepatoprotective Mechanisms of 1,11b-Dihydro-11b-hydroxymaackiain: An In-Depth Technical Guide

Disclaimer: Extensive research has been conducted to gather information on the hepatoprotective mechanism of action of 1,11b-Dihydro-11b-hydroxymaackiain. However, based on the available scientific literature, there is currently no specific information detailing the hepatoprotective effects, associated signaling pathways, quantitative data, or experimental protocols for this particular compound.

The following information is based on the broader understanding of the hepatoprotective potential of the parent compound, Maackiain, and related isoflavonoids. This guide is intended for researchers, scientists, and drug development professionals and provides a framework for potential mechanisms that could be investigated for this compound.

Introduction to Pterocarpans and Liver Health

Pterocarpans, a class of isoflavonoids, are naturally occurring compounds found in various plants, notably in the family Fabaceae. Maackiain is a well-studied pterocarpan (B192222) that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Liver diseases, encompassing conditions from steatosis to cirrhosis and hepatocellular carcinoma, are a significant global health concern.[1] The pathogenesis of these diseases often involves oxidative stress, inflammation, and apoptosis of hepatocytes.[2][3] Therefore, compounds with antioxidant and anti-inflammatory properties are of great interest as potential hepatoprotective agents.

Postulated Hepatoprotective Mechanisms of Maackiain Derivatives

While direct evidence for this compound is lacking, the known mechanisms of Maackiain and other hepatoprotective natural products suggest several pathways that could be relevant.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key driver of liver damage in various pathologies.[4][5]

Potential Mechanism: Maackiain has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). These enzymes play a crucial role in detoxifying ROS and protecting cells from oxidative damage. The activation of the Nrf2/HO-1 pathway is a common mechanism for the hepatoprotective effects of many natural compounds.[7]

A proposed signaling pathway for the antioxidant effect is illustrated below.

Caption: Postulated Nrf2-Mediated Antioxidant Pathway.

Modulation of Inflammatory Responses

Chronic inflammation is a hallmark of many liver diseases and contributes significantly to their progression.[8] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), play a central role in mediating inflammatory liver injury.

Potential Mechanism: Maackiain has been reported to exert anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. By preventing IκB degradation, Maackiain can suppress NF-κB activation and the subsequent production of inflammatory mediators.

Additionally, some studies on Maackiain have shown its ability to amplify inflammasome activation, leading to increased IL-1β production.[9][10] This suggests a complex immunomodulatory role that may be context-dependent and requires further investigation in the context of liver disease.

The diagram below illustrates the potential anti-inflammatory mechanism.

Caption: Potential Anti-Inflammatory Mechanism via NF-κB Inhibition.

Inhibition of Hepatocyte Apoptosis

Hepatocyte apoptosis, or programmed cell death, is a fundamental process in the pathogenesis of various liver diseases.[3][11] The extrinsic pathway, initiated by death receptors like Fas, and the intrinsic pathway, regulated by the Bcl-2 family of proteins and mitochondria, are the two major apoptotic cascades.

Potential Mechanism: The anti-apoptotic effects of related flavonoids are often attributed to their ability to modulate key signaling molecules in these pathways. This can include the inhibition of caspase activation (key executioner enzymes of apoptosis), upregulation of anti-apoptotic proteins (e.g., Bcl-2), and downregulation of pro-apoptotic proteins (e.g., Bax). The reduction of oxidative stress and inflammation, as described above, can also indirectly contribute to the inhibition of apoptosis.

A simplified workflow for investigating these potential mechanisms is presented below.

Caption: Experimental Workflow for Investigating Hepatoprotective Mechanisms.

Proposed Experimental Protocols

To elucidate the specific hepatoprotective mechanisms of this compound, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols that could be adapted for this purpose.

In Vitro Hepatotoxicity Model

-

Cell Culture: Human hepatoma cell lines (e.g., HepG2, Huh7) or primary human hepatocytes would be cultured under standard conditions.

-

Induction of Injury: Hepatotoxicity would be induced using well-established agents such as carbon tetrachloride (CCl4), acetaminophen (B1664979) (APAP), or lipopolysaccharide (LPS).

-

Treatment: Cells would be pre-treated with various concentrations of this compound for a specified duration before the addition of the hepatotoxin.

-

Assessment of Cytotoxicity: Cell viability would be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The release of lactate (B86563) dehydrogenase (LDH), alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST) into the culture medium would be quantified as markers of cell damage.

Analysis of Molecular Mechanisms

-

Measurement of Oxidative Stress Markers: Intracellular ROS levels would be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Lipid peroxidation would be assessed by measuring malondialdehyde (MDA) levels. The activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and the levels of reduced glutathione (GSH) would be determined using commercially available kits.

-

Quantification of Inflammatory Cytokines: The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant would be measured by enzyme-linked immunosorbent assay (ELISA).

-

Apoptosis Assays: Apoptosis would be evaluated by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and by measuring the activity of caspases-3, -8, and -9 using colorimetric or fluorometric assays.

-

Western Blot Analysis: The protein expression levels of key signaling molecules, including Nrf2, HO-1, NF-κB p65 (total and phosphorylated), IκBα (total and phosphorylated), Bcl-2, and Bax, would be determined by Western blotting to delineate the involved signaling pathways.

In Vivo Models of Acute Liver Injury

-

Animal Models: Animal models of acute liver injury, such as CCl4- or APAP-induced hepatotoxicity in mice or rats, would be employed.

-

Treatment Regimen: Animals would be treated with this compound (e.g., via oral gavage or intraperitoneal injection) for a certain period before and/or after the administration of the hepatotoxin.

-

Evaluation of Liver Function: Serum levels of ALT and AST would be measured to assess the extent of liver damage.

-

Histopathological Analysis: Liver tissues would be collected, fixed in formalin, embedded in paraffin, and sectioned. The sections would be stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the histopathological changes, such as necrosis, inflammation, and steatosis.

-

Immunohistochemistry: Immunohistochemical staining for markers of oxidative stress (e.g., 4-HNE), inflammation (e.g., F4/80 for macrophages), and apoptosis (e.g., cleaved caspase-3) would be performed on liver sections.

Quantitative Data Summary (Hypothetical)

As no specific data exists for this compound, the following tables are presented as templates for how quantitative data could be structured if such studies were conducted.

Table 1: Effect of this compound on Cell Viability and Liver Enzyme Release in APAP-Treated HepG2 Cells (Hypothetical Data)

| Treatment Group | Concentration (µM) | Cell Viability (%) | ALT Release (U/L) | AST Release (U/L) |

| Control | - | 100 ± 5.2 | 25.3 ± 3.1 | 30.1 ± 4.5 |

| APAP (10 mM) | - | 45.6 ± 4.8 | 150.7 ± 12.3 | 182.4 ± 15.6 |

| APAP + Compound | 1 | 58.2 ± 5.1 | 112.5 ± 9.8 | 135.8 ± 11.2 |

| APAP + Compound | 10 | 75.9 ± 6.3 | 75.4 ± 6.7 | 90.3 ± 8.1 |

| APAP + Compound | 50 | 89.1 ± 7.5 | 40.2 ± 4.1 | 55.6 ± 5.9 |

Table 2: Effect of this compound on Oxidative Stress Markers in CCl4-Induced Liver Injury in Mice (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Liver MDA (nmol/mg protein) | Liver SOD (U/mg protein) | Liver GSH (µg/mg protein) |

| Control | - | 1.2 ± 0.2 | 150.4 ± 10.5 | 8.5 ± 0.7 |

| CCl4 | - | 5.8 ± 0.6 | 75.2 ± 6.8 | 3.1 ± 0.4 |

| CCl4 + Compound | 10 | 4.1 ± 0.5 | 102.8 ± 8.9 | 5.2 ± 0.5 |

| CCl4 + Compound | 50 | 2.5 ± 0.3 | 135.6 ± 11.2 | 7.3 ± 0.6 |

Conclusion and Future Directions

While the direct hepatoprotective mechanism of this compound remains to be elucidated, the known biological activities of its parent compound, Maackiain, and other related isoflavonoids provide a strong rationale for investigating its potential in the prevention and treatment of liver diseases. Future research should focus on performing the outlined in vitro and in vivo studies to confirm its efficacy and to delineate the precise molecular pathways involved. Such studies would be crucial for establishing the therapeutic potential of this novel compound and for guiding its further development as a hepatoprotective agent.

References

- 1. Topic “Signaling Pathways in Liver Disease” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Stress in Liver Pathophysiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Hepatocyte Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oxidative stress as a crucial factor in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dihydrotanshinone I Attenuates Diet-Induced Nonalcoholic Fatty Liver Disease via Up-Regulation of IRG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of hepatic deiodinases in thyroid hormone homeostasis and liver metabolism, inflammation, and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of Hepatocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of Pterocarpans: A Technical Guide on 1,11b-Dihydro-11b-hydroxymaackiain and its Congeners

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the potential antimicrobial activity of 1,11b-Dihydro-11b-hydroxymaackiain. Initial comprehensive searches for specific antimicrobial data on this compound have not yielded any direct results, suggesting a nascent stage of research. However, this guide provides an in-depth analysis of the antimicrobial properties of its parent compound, maackiain (B7765809), and the broader class of pterocarpans. Pterocarpans are a significant class of isoflavonoids known for their diverse biological activities, including potent antimicrobial effects.[1][2][3] This document summarizes the available quantitative data, outlines experimental protocols for antimicrobial screening, and visualizes key processes to facilitate further research and drug development efforts in this promising area.

Antimicrobial Activity of Pterocarpans: A Quantitative Overview

While specific data for this compound is not available, numerous studies have demonstrated the significant antimicrobial potential of related pterocarpans against a range of pathogenic microbes. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent. The table below summarizes the MIC values of maackiain and other notable pterocarpans against various bacterial and fungal strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Erycristagallin | Staphylococcus aureus (incl. MRSA, VRSA) | 0.39 - 1.56 | [1] |

| Erybraedin A | Streptococcus strains | 0.78 - 1.56 | [4] |

| Erythrabyssin II | Streptococcus strains | 0.78 - 1.56 | [4] |

| Erystagallin A | Streptococcus and Staphylococcus strains | Not specified | [4] |

| Erycristagallin | Vancomycin-Resistant Staphylococcus aureus (VRSA) | 0.39 - 1.56 | [4] |

| Pterostilbene (B91288) | Staphylococcus epidermidis | 25 - 37.5 | [5] |

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of pterocarpans like glycinol is believed to stem from their interaction with the bacterial cell membrane.[6] This interaction can lead to a disruption of membrane integrity and vital membrane-associated processes, such as nutrient transport and respiration, ultimately inhibiting bacterial growth.[6]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of a compound like this compound involves a series of well-defined experimental protocols. A generalized workflow for screening and evaluating the antimicrobial potential of a novel compound is outlined below.

General Workflow for Antimicrobial Screening

This workflow provides a systematic approach to assess the antimicrobial properties of a test compound, from initial screening to the determination of its minimum inhibitory concentration.

Detailed Methodologies

1. Primary Screening (Disk Diffusion Assay):

-

Objective: To qualitatively assess the antimicrobial activity of the test compound.

-

Method:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of a suitable agar (B569324) medium.

-

Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plates are incubated under appropriate conditions for microbial growth.

-

The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.

-

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

Objective: To quantitatively determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Method:

-

Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized suspension of the test microorganism is added to each well.

-

Positive (microorganism and medium) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

3. Minimum Bactericidal Concentration (MBC) Determination:

-

Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial microbial population.

-

Method:

-

Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto a fresh agar plate that does not contain the test compound.

-

The plates are incubated to allow the growth of any surviving microorganisms.

-

The MBC is the lowest concentration of the compound from which no microbial growth occurs on the subculture plates.

-

Conclusion and Future Directions

While direct experimental data on the antimicrobial activity of this compound remains elusive, the extensive evidence of potent antimicrobial effects within the pterocarpan class, particularly from its parent compound maackiain, strongly suggests its potential as a promising area for future investigation. The provided quantitative data on related compounds and the detailed experimental workflows offer a solid foundation for researchers to embark on the systematic evaluation of this specific molecule. Future studies should focus on the synthesis and isolation of this compound, followed by a comprehensive antimicrobial screening against a broad panel of clinically relevant bacteria and fungi. Elucidating its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent. The information and methodologies presented in this guide are intended to catalyze and inform these vital next steps in the exploration of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Pterocarpans: interesting natural products with antifungal activity and other biological properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial pterocarpans from Erythrina subumbrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibiofilm agent pterostilbene is able to enhance antibiotics action against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Host-Pathogen Interactions : XXIII. The Mechanism of the Antibacterial Action of Glycinol, a Pterocarpan Phytoalexin Synthesized by Soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Pterocarpans: A Technical Guide to Trifolirhizin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While direct anticancer studies on 1,11b-Dihydro-11b-hydroxymaackiain are limited in publicly available literature, extensive research on the structurally related pterocarpan (B192222) flavonoid, trifolirhizin (B192568), offers significant insights into the potential therapeutic applications of this class of compounds. This technical guide provides a comprehensive overview of the anticancer properties of trifolirhizin, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of pterocarpan flavonoids.

Quantitative Anticancer Activity of Trifolirhizin

Trifolirhizin has demonstrated significant dose-dependent inhibitory effects on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below for comparative analysis.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| MKN45 | Human Gastric Cancer | 33.27 ± 2.06 µg/mL | 48 hours | [1][2][3] |

| A2780 | Human Ovarian Cancer | ~100 µM (for 50% growth inhibition) | 24 hours | [4][5] |

| H23 | Human Lung Cancer | ~250 µM (for significant antiproliferative effect) | 24 hours | [4][5] |

| HL-60 | Human Promyelocytic Leukemia | Dose-dependent inhibition observed | Not specified | [4] |

| C666-1 | Nasopharyngeal Carcinoma | Dose-dependent inhibition observed | Not specified | [6] |

| HCT116 | Colorectal Cancer | Dose-dependent inhibition observed | Not specified | [6] |

| SW620 | Colorectal Cancer | Dose-dependent inhibition observed | Not specified | [6] |

Note: Trifolirhizin showed limited cytotoxicity against normal human kidney (HEK293) and liver (L02) cell lines, with IC50 values greater than 250 µg/mL, suggesting a degree of selectivity for cancer cells.[1][6]

Mechanisms of Anticancer Action

Trifolirhizin exerts its anticancer effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.

Induction of Apoptosis

Trifolirhizin has been shown to induce apoptosis in several cancer cell lines. Morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, have been observed in treated cells.[6] The induction of apoptosis is a key mechanism behind its cancer cell growth suppression.[4]

Cell Cycle Arrest

Studies have demonstrated that trifolirhizin can induce cell cycle arrest, particularly at the G2/M phase, in cancer cells such as the MKN45 gastric cancer cell line.[6] This arrest prevents the cancer cells from progressing through mitosis and further proliferating.

Modulation of Signaling Pathways

The anticancer effects of trifolirhizin are attributed to its ability to modulate multiple intracellular signaling pathways critical for cancer cell survival and proliferation. These include:

-

EGFR-MAPK Signaling Pathway: Trifolirhizin has been shown to affect the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3]

-

PI3K/Akt Signaling Pathway: This crucial survival pathway is another target of trifolirhizin.

-

NF-κB Signaling Pathway: Trifolirhizin can modulate the Nuclear Factor-kappa B pathway, which is involved in inflammation and cancer.

-

AMPK/mTOR Signaling Pathway: This pathway, central to cellular metabolism and growth, is also impacted by trifolirhizin.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anticancer properties of trifolirhizin.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MKN45, A2780, H23) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of trifolirhizin (dissolved in DMSO) and incubate for the desired period (e.g., 24 or 48 hours). Include a vehicle control (DMSO only).[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the trifolirhizin concentration.

-

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Cell Treatment: Treat cancer cells with trifolirhizin at the desired concentration and for a specific time to induce apoptosis.

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[12]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative, PI-positive: Necrotic cells.

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

-

Principle: PI stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells with trifolirhizin, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.[13][14]

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[13]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that PI only stains DNA.[13][14]

-

PI Staining: Add PI staining solution to the cells and incubate in the dark at room temperature for at least 30 minutes.[13]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data in a linear mode for the PI signal.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be adapted to analyze the phosphorylation status of key signaling molecules.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest (e.g., total EGFR, phosphorylated EGFR). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.

-

Protocol for Phosphorylated Proteins:

-

Cell Lysis: After treatment with trifolirhizin, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

-

Blocking: Block the membrane with a solution containing 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.[16][17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-p-ERK).[18]

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.[18]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.

-

Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.

-

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways affected by trifolirhizin and a typical experimental workflow for its anticancer evaluation.

Caption: Inhibition of the EGFR-MAPK signaling pathway by trifolirhizin.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Anti-proliferation effects of trifolirhizin on MKN45 cells and possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. scispace.com [scispace.com]